N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloroindole and 4-methylbenzenesulfonamide.
Coupling Reaction: The 5-chloroindole is reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position of the indole ring.
Sulfonamide Formation: The resulting intermediate is then coupled with 4-methylbenzenesulfonamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
- N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
- N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H17ClN2O2S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12-2-5-15(6-3-12)23(21,22)20-9-8-13-11-19-17-7-4-14(18)10-16(13)17/h2-7,10-11,19-20H,8-9H2,1H3 |
InChI Key |
XXJUNUMJNGEVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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